2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
This compound belongs to the class of organic compounds known as benzothiadiazines, which are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring . The presence of the dimethylphenyl group suggests that it may have unique properties compared to other benzothiadiazines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine core with a dimethylphenyl group attached . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The benzothiadiazine core may undergo reactions typical of aromatic heterocycles, while the dimethylphenyl group may participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiadiazine and dimethylphenyl groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Researchers have investigated the antitumor potential of this compound. It exhibits significant activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it shows strong effects against HepG2 cells and moderate effects against MCF-7 cells .
- The compound’s molecular modeling results indicate promising binding interactions with specific amino acids in the active site of target proteins .
- The compound demonstrates remarkable antioxidant activity, surpassing other related compounds. Its ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging ability is particularly noteworthy .
- Researchers have used this compound as a key precursor to synthesize novel heterocyclic derivatives. The synthesis involves coupling the compound with various secondary amines, resulting in acrylonitrile derivatives .
- The compound’s biological evaluation includes assessing its cytotoxicity, antitumor activity, and antioxidant properties. It has shown promise in these areas .
- In molecular docking studies, the compound forms hydrogen bonds with specific amino acids, stabilizing its binding within the active site of target proteins .
Antitumor Activity
Antioxidant Properties
Heterocyclic Synthesis
Biological Evaluation
Hydrogen Bonding Interactions
Cyclic Ester Formation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPCYBKPCLJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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